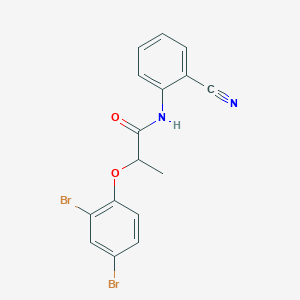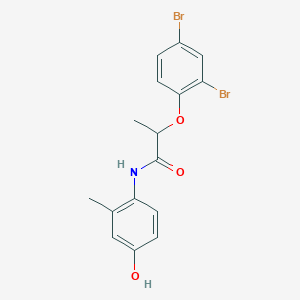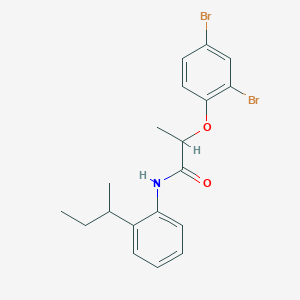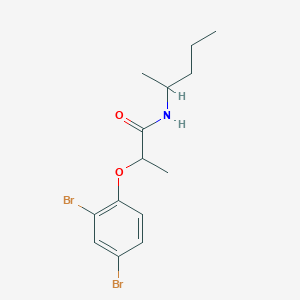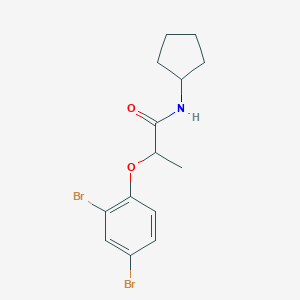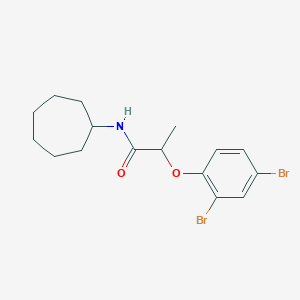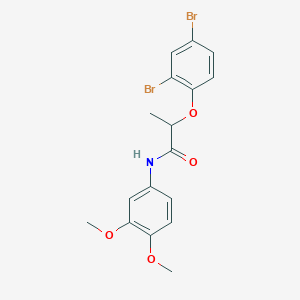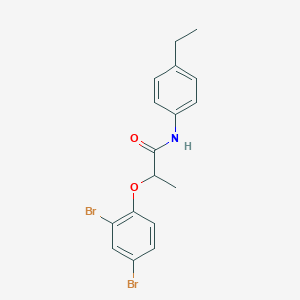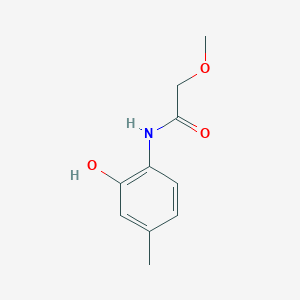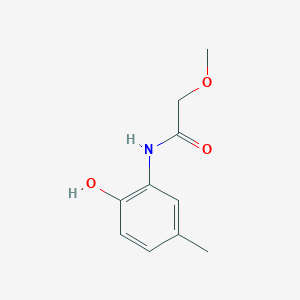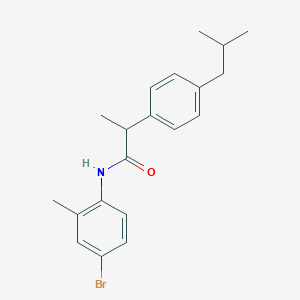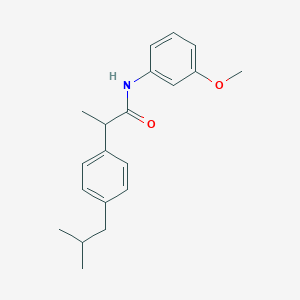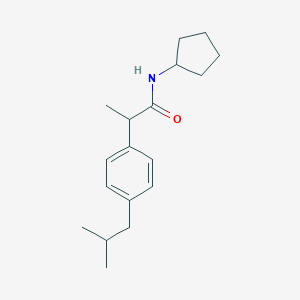
N-(3-methoxypropyl)-2-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxypropyl)-2-phenoxypropanamide, commonly known as MPPA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. MPPA is a synthetic compound that is used in various fields of study, including neuroscience, pharmacology, and toxicology.
Wirkmechanismus
MPPA acts as a sigma-1 receptor agonist, which is a transmembrane protein that is expressed in various tissues, including the brain, heart, and liver. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and oxidative stress. The activation of the sigma-1 receptor by MPPA results in the modulation of these cellular processes, which can have a range of effects on physiological function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPPA depend on the specific research application. In neuroscience research, MPPA has been shown to enhance neuronal survival and protect against neurodegenerative diseases. In cardiovascular research, MPPA has been shown to improve cardiac function and reduce oxidative stress. In cancer research, MPPA has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPPA in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows for precise modulation of cellular processes and reduces the likelihood of off-target effects. However, one limitation of using MPPA is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on MPPA. One area of interest is the development of more potent and selective sigma-1 receptor agonists. Another area of interest is the investigation of the role of the sigma-1 receptor in various disease states, including neurodegenerative diseases, cardiovascular diseases, and cancer. Additionally, the effects of MPPA on other cellular processes, such as autophagy and inflammation, warrant further investigation.
Conclusion:
In conclusion, MPPA is a synthetic compound that has potential applications in various fields of scientific research. Its high potency and selectivity for the sigma-1 receptor make it a valuable tool for investigating the role of this receptor in various physiological processes. While there are limitations to its use in lab experiments, ongoing research on MPPA holds promise for future advancements in the fields of neuroscience, pharmacology, and toxicology.
Synthesemethoden
MPPA can be synthesized through a multistep process that involves the reaction of phenoxypropanol with 3-methoxypropylamine. The reaction is catalyzed by a strong acid, such as hydrochloric acid or sulfuric acid, and results in the formation of MPPA. The purity and yield of MPPA can be improved through various purification techniques, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
MPPA has been used in various scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. In neuroscience research, MPPA has been used to study the role of the sigma-1 receptor in the regulation of neuronal activity and neuroprotection. MPPA has also been used in pharmacology research to investigate the effects of sigma-1 receptor ligands on cardiovascular function. In cancer research, MPPA has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
Molekularformel |
C13H19NO3 |
|---|---|
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
N-(3-methoxypropyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C13H19NO3/c1-11(13(15)14-9-6-10-16-2)17-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
XVOXZSRKVIKZBZ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCCCOC)OC1=CC=CC=C1 |
Kanonische SMILES |
CC(C(=O)NCCCOC)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



